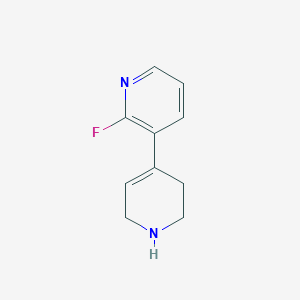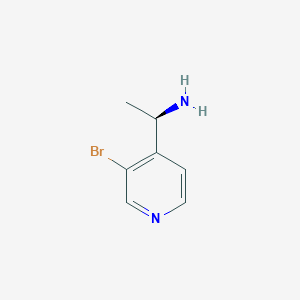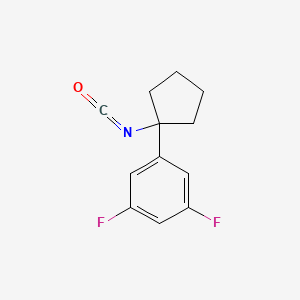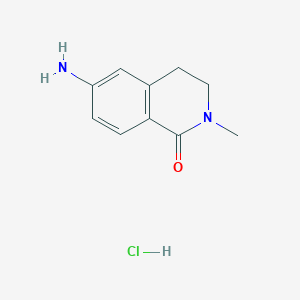
1-(3-Bromo-2-fluorophenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-fluorophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H11BrFNO. It belongs to the class of piperidones and is characterized by the presence of a bromine and a fluorine atom on the phenyl ring attached to the piperidin-2-one structure . This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-fluorophenyl)piperidin-2-one typically involves a multi-step process. One common method starts with the reaction between benzyl cyanide and bromine, followed by the reaction of the obtained product with 3-fluoro-benzaldehyde to form the desired compound. The final step involves purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and optimizing yields through controlled temperature, pressure, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-fluorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidin-2-one derivatives .
Scientific Research Applications
1-(3-Bromo-2-fluorophenyl)piperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in receptor binding assays and drug discovery research.
Medicine: It is a valuable intermediate for the synthesis of various pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-fluorophenyl)piperidin-2-one involves its role as a dopamine and norepinephrine reuptake inhibitor. This results in increased levels of these neurotransmitters in the brain, leading to its potential use as a central nervous system stimulant. Additionally, it has an inhibitory effect on the serotonin transporter.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(2-fluorophenyl)piperidin-2-one: Similar in structure but with the fluorine atom at a different position.
3-Bromo-1-(3-fluorophenyl)piperidin-2-one: Another similar compound with the fluorine atom at the same position but different properties.
Uniqueness
1-(3-Bromo-2-fluorophenyl)piperidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11BrFNO |
|---|---|
Molecular Weight |
272.11 g/mol |
IUPAC Name |
1-(3-bromo-2-fluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H11BrFNO/c12-8-4-3-5-9(11(8)13)14-7-2-1-6-10(14)15/h3-5H,1-2,6-7H2 |
InChI Key |
RTOLRSNDSJCVIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


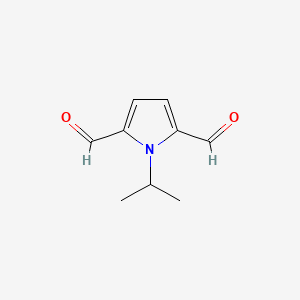

![3-Methyl-1-[(piperidin-2-yl)methyl]urea](/img/structure/B15261859.png)

![(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol](/img/structure/B15261873.png)
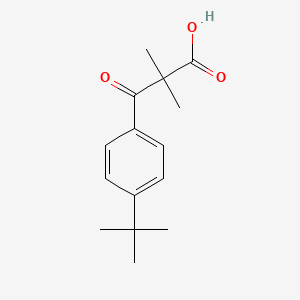
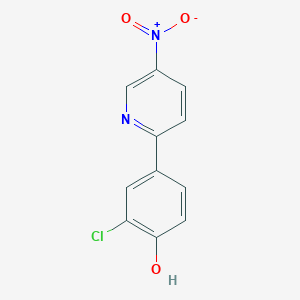
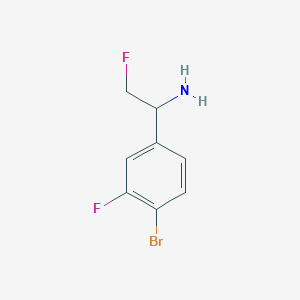
![3-{[(benzyloxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B15261883.png)
